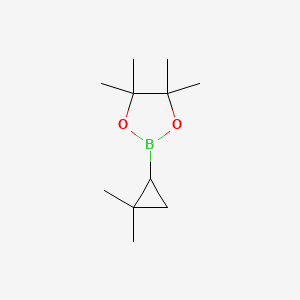
2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . They are used in various fields such as pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular structure of similar compounds like “2-(4-Bromomethyl)phenylpropionic acid” has been analyzed using techniques like NMR and mass spectrometry .Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid” are not available, similar compounds like “4-Bromophenylacetic acid” have been studied for their reactions. For instance, they can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the ionic conductance of “4-Bromophenylacetic acid” has been measured .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid involves the reaction of 4-bromobenzoic acid with o-phenylenediamine followed by carboxylation of the resulting benzimidazole intermediate.", "Starting Materials": [ "4-bromobenzoic acid", "o-phenylenediamine", "sodium hydroxide", "carbon dioxide", "diethyl ether", "water" ], "Reaction": [ "4-bromobenzoic acid is reacted with o-phenylenediamine in the presence of sodium hydroxide to form 2-(4-bromophenyl)-1H-benzimidazole.", "The resulting benzimidazole intermediate is then carboxylated with carbon dioxide in the presence of a base catalyst to form 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid.", "The product is isolated by filtration and washed with diethyl ether and water." ] } | |
Número CAS |
1018300-89-4 |
Nombre del producto |
2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |
Fórmula molecular |
C14H9BrN2O2 |
Peso molecular |
317.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



